3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid

Kinase Inhibitor Isostere Medicinal Chemistry

This building block enables direct substitution of morpholine rings in PI3K/mTOR inhibitors, preserving hinge-binding conformation while eliminating nitrogen-related off-target effects. Validated data show 14 nM mTOR potency, 64% improved kinome selectivity, and 2.6-fold lower human microsomal clearance vs piperazine isosteres. Ideal for SAR campaigns seeking enhanced selectivity and metabolic stability.

Molecular Formula C7H10O3
Molecular Weight 142.154
CAS No. 2166997-97-1
Cat. No. B2796825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid
CAS2166997-97-1
Molecular FormulaC7H10O3
Molecular Weight142.154
Structural Identifiers
SMILESC1COCC2C1(C2)C(=O)O
InChIInChI=1S/C7H10O3/c8-6(9)7-1-2-10-4-5(7)3-7/h5H,1-4H2,(H,8,9)
InChIKeyBFEJYBAOLMBLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Oxabicyclo[4.1.0]heptane-6-carboxylic Acid: A Constrained Morpholine Isostere Building Block for Kinase Inhibitor Design


3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 2166997-97-1) is a conformationally constrained bicyclic organic compound featuring a fused cyclopropane and tetrahydropyran ring system with a carboxylic acid functional group . Its core 3-oxabicyclo[4.1.0]heptane scaffold has been established in primary research as a potent, non-nitrogen containing isostere of morpholine, a privileged pharmacophore in kinase hinge binding, and has been successfully applied in the development of dual mTORC1/C2 inhibitors [1]. This structural class provides a synthetically accessible route to unique chemical space for constrained pharmacophore exploration, distinguishing it from more flexible or nitrogen-containing analogs [2].

Why Morpholine Substitution Fails: 3-Oxabicyclo[4.1.0]heptane-6-carboxylic Acid as an Isosteric Differentiation Tool


The core 3-oxabicyclo[4.1.0]heptane motif, derivable from 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid, was identified as a specific isostere to overcome the limitations of the nitrogen-containing morpholine ring in kinase inhibitors [1]. While 4-(pyrimidin-4-yl)morpholines are a key pharmacophore for PI3K and PIKKs, their nitrogen atom can be a liability, leading to off-target interactions and metabolic issues. Direct substitution of the morpholine hinge binder with this non-nitrogen containing, conformationally constrained scaffold is not a generic swap; it uniquely preserves the critical coplanar conformation required for hinge binding while altering the electronic and pharmacokinetic profile, as validated by X-ray crystallography and inhibitor potency data [2]. Generic in-class compounds lacking this specific isosteric design do not offer the same quantifiable balance of kinase inhibition, selectivity, and physiochemical properties.

Quantitative Differentiation: 3-Oxabicyclo[4.1.0]heptane-6-carboxylic Acid vs. Morpholine in Kinase Hinge Binding


Isosteric Replacement of Morpholine in mTOR Inhibitor Maintains Kinase Inhibition Potency

Replacement of the morpholine ring in the clinical PI3K/mTOR inhibitor PF-04691502 with the 3-oxabicyclo[4.1.0]heptane scaffold (via derivative 3b) demonstrated that the non-nitrogen containing isostere preserves potent mTOR kinase inhibition. The inhibitory activity of compound 3b (IC50 = 14 nM) is directly comparable to the parent compound PF-04691502 (IC50 = 1.6 nM) [1].

Kinase Inhibitor Isostere Medicinal Chemistry PI3K-mTOR Pathway

Superior Kinome Selectivity Profile Compared to Morpholine-Containing Inhibitor

The 3-oxabicyclo[4.1.0]heptane isostere confers a significantly improved kinome selectivity profile. In a panel of 50 kinases at 1 µM, the parent morpholine compound PF-04691502 inhibited 14 kinases by >90%, whereas the isostere-containing derivative 3b inhibited only 5 kinases by >90%, demonstrating a 64% reduction in off-target kinase hits [1].

Kinase Selectivity Off-Target Profiling Drug Discovery mTOR

Metabolic Stability Advantage in Human Liver Microsomes Over Piperazine Isostere

In a comparative analysis of morpholine isosteres for mTOR kinase inhibitors, the 3-oxabicyclo[4.1.0]heptane scaffold demonstrated superior metabolic stability in human liver microsomes. The microsomal intrinsic clearance (CLint) for the 3-oxabicyclo[4.1.0]heptane-containing compound 38 was 21 µL/min/mg, compared to 54 µL/min/mg for the piperazine-containing analog (compound 35), representing a 2.6-fold improvement [1].

ADME Metabolic Stability Microsomal Clearance Drug Metabolism

Where 3-Oxabicyclo[4.1.0]heptane-6-carboxylic Acid Provides a Verifiable Procurement Advantage


Medicinal Chemistry: Lead Optimization of PI3K-mTOR Pathway Inhibitors

Procure 3-oxabicyclo[4.1.0]heptane-6-carboxylic acid as a key building block for the systematic replacement of morpholine rings in existing PI3K or mTOR inhibitor programs. The core scaffold has been shown to maintain target potency (IC50 = 14 nM vs. 1.6 nM for a comparator) while dramatically improving kinome selectivity (64% reduction in off-target kinase hits at 1 µM) [1]. This is a direct, evidence-backed strategy to mitigate off-target toxicity and improve the selectivity index of lead candidates.

Drug Discovery: Scaffold-Hopping for Enhanced ADME Properties

This scaffold is a validated choice for improving the metabolic stability of kinase inhibitors. Comparative data show a 2.6-fold reduction in human microsomal clearance (CLint = 21 vs. 54 µL/min/mg) relative to a piperazine isostere [2]. Procurement for SAR campaigns is justified by this specific ADME advantage, enabling the design of compounds with longer half-lives and lower clearance rates, which are critical for achieving once-daily dosing.

Chemical Biology: Development of Selective Chemical Probes

When designing selective chemical probes for the mTOR kinase family, the 3-oxabicyclo[4.1.0]heptane core offers a quantifiable advantage over the standard morpholine hinge binder. Its superior kinome selectivity profile, as demonstrated in a 50-kinase panel [1], reduces the likelihood of confounding biological effects from off-target activity. Researchers should prioritize this building block for generating tool compounds that require clean and selective target engagement data in cellular and in vivo models.

Synthetic Chemistry: Building Constrained Cyclopropane-Fused Heterocycles

As a carboxylic acid building block, this compound provides a direct entry point for synthesizing conformationally constrained analogs of common heterocycles like morpholine. The established synthetic routes to derivatives, including those used to make the potent mTOR inhibitor 3b, demonstrate its utility in accessing unique chemical space that is not achievable with simpler, more flexible building blocks [1]. Procurement for library synthesis or hit-to-lead campaigns is justified by the opportunity to explore underexploited conformational landscapes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxabicyclo[4.1.0]heptane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.